N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

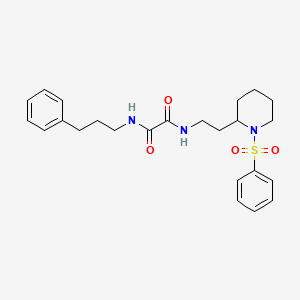

N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-phenylpropyl group, providing lipophilic properties.

- N2-substituent: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl moiety, combining a sulfonylated piperidine ring with an ethyl linker.

This compound belongs to the oxalamide class, which has diverse applications ranging from antiviral agents to flavor enhancers.

Properties

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c28-23(25-17-9-12-20-10-3-1-4-11-20)24(29)26-18-16-21-13-7-8-19-27(21)32(30,31)22-14-5-2-6-15-22/h1-6,10-11,14-15,21H,7-9,12-13,16-19H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYGXJSCHSWBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, with the CAS number 898414-92-1, is a complex organic compound known for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 457.6 g/mol |

| CAS Number | 898414-92-1 |

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an inhibitor of certain enzyme systems, particularly those involved in neurotransmission and inflammatory responses.

Antinociceptive Effects

In studies examining its analgesic properties, this compound demonstrated significant antinociceptive effects in animal models. For instance, a study reported that administration of the compound led to a marked reduction in pain response in both thermal and mechanical pain tests, indicating its potential as a therapeutic agent for pain management.

Neuroprotective Properties

The compound has also shown promise in neuroprotection. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate the expression of various neurotrophic factors and reduce inflammatory cytokine levels.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity, although further studies are needed to fully elucidate its safety profile.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in clinical settings:

- Pain Management Study : A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent.

- Neuroprotection in Neurodegenerative Diseases : Another study focused on patients with early-stage Alzheimer's disease, where the compound was administered as part of a multi-modal treatment regimen. Preliminary results suggested improvements in cognitive function and reduced progression of symptoms over six months.

Comparison with Similar Compounds

Antiviral Oxalamides

Compounds like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide () demonstrate potent HIV entry inhibition (EC50 < 100 nM). The target compound’s phenylsulfonyl-piperidine group may enhance binding to viral targets compared to pyrrolidine/thiazole analogs, though this requires experimental validation .

Flavor-Modulating Oxalamides

S336 and related compounds () feature aromatic and heterocyclic substituents critical for umami taste receptor (hTAS1R1/hTAS1R3) activation. The target compound’s phenylsulfonyl-piperidine group lacks the pyridinyl or methoxybenzyl moieties required for flavor activity, suggesting divergent applications .

Key Research Findings

Substituent-Driven Activity :

- Thiazole and pyridinyl groups enhance antiviral activity by facilitating interactions with viral glycoproteins .

- Methoxybenzyl and pyridinylethyl groups optimize flavor receptor binding .

- Sulfonylated piperidine (as in the target compound) may improve blood-brain barrier penetration for CNS-targeted drugs .

Synthetic Accessibility :

- Oxalamides are typically synthesized via carbodiimide-mediated coupling of substituted amines (). The target compound’s synthesis would require 3-phenylpropylamine and 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine precursors .

Q & A

Q. What methodologies validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₒ) to purified proteins.

- Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts in the presence of the compound to confirm stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.